蒽醌-2-磺酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Sodium anthraquinone-2-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a redox indicator and in the synthesis of dyes and pigments.

Biology: Employed in the study of electron transfer processes and as a probe in fluorescence studies.

Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium anthraquinone-2-sulfonate typically involves the sulfonation of anthraquinone. The process begins with the reaction of anthraquinone with sulfuric acid, leading to the formation of anthraquinone-2-sulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where anthraquinone is treated with fuming sulfuric acid at elevated temperatures. The resulting sulfonic acid is then neutralized with sodium hydroxide, and the product is purified through crystallization and filtration processes .

化学反应分析

Types of Reactions

Sodium anthraquinone-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted anthraquinone compounds.

作用机制

The compound exerts its effects primarily through its ability to form charge-transfer complexes. It acts as a redox indicator by undergoing reversible oxidation and reduction reactions. In biological systems, it can interact with DNA and proteins, enhancing the sensitivity and selectivity of biosensors .

相似化合物的比较

Similar Compounds

Alizarin Red S: 3,4-Dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt.

Anthraquinone-2-carboxylic acid: Another derivative of anthraquinone with a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

Sodium anthraquinone-2-sulfonate is unique due to its specific sulfonic acid group, which imparts distinct solubility and reactivity properties compared to other anthraquinone derivatives. This makes it particularly useful in applications requiring high solubility and specific redox properties .

属性

CAS 编号 |

131-08-8 |

|---|---|

分子式 |

C14H8NaO5S |

分子量 |

311.27 g/mol |

IUPAC 名称 |

sodium;9,10-dioxoanthracene-2-sulfonate |

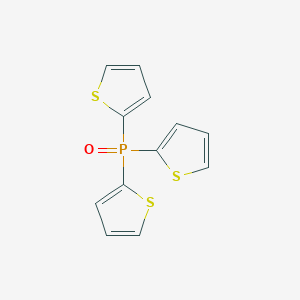

InChI |

InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19); |

InChI 键 |

XUINISXRACTVNW-UHFFFAOYSA-N |

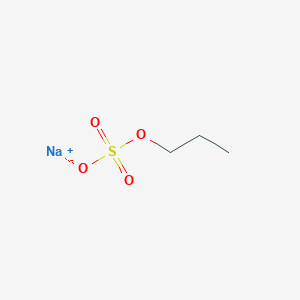

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |

手性 SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

131-08-8 |

物理描述 |

OtherSolid |

Pictograms |

Irritant |

产品来源 |

United States |

Q1: What is the molecular formula and weight of Sodium Anthraquinone-2-sulfonate?

A1: Sodium Anthraquinone-2-sulfonate has the molecular formula C14H7NaO5S and a molecular weight of 310.25 g/mol.

Q2: What are the key spectroscopic characteristics of AQS?

A2: AQS exhibits a characteristic magenta color upon reaction with certain compounds like cefdinir in an alkaline medium. This reaction product has a maximum absorbance at 517 nm. Spectroscopic techniques like UV-Vis and fluorescence spectroscopy are commonly used to study its interactions and electron transfer properties. 15, 20

Q3: Is AQS compatible with aqueous solutions? What about its stability in different solvents?

A3: AQS, due to its sulfonate group, demonstrates good water solubility. It has been successfully used in aqueous solutions for applications such as photocatalysis and as a component in supercapacitors. 1, 5, 15, 28 Its stability can be influenced by factors like pH, temperature, and the presence of other chemicals.

Q4: How does the presence of AQS affect the properties of materials like polypyrrole and graphene?

A4: When used as a dopant in polypyrrole, AQS enhances its specific capacitance, long-cycle stability, and working potential range. 1, 8 In graphene-based materials, AQS improves electrochemical performance by contributing to pseudocapacitance and enhancing electronic conductivity. This synergistic interaction is often attributed to AQS's redox activity and its ability to enhance ion transport.

Q5: How does AQS act as a catalyst in pulping processes? What are its benefits?

A5: AQS has been widely used as a catalyst in alkaline pulping processes. It accelerates delignification, allowing for reductions in pulping time, temperature, or chemical charge. 4, 19 This leads to increased pulp yield and can contribute to environmental improvements in the pulping industry.

Q6: Can you explain the role of AQS as a redox mediator in chemical reactions?

A6: AQS exhibits redox activity, meaning it can readily accept and donate electrons. This property makes it a suitable electron shuttle or mediator in various chemical and electrochemical reactions. For instance, it facilitates electron transfer in photocatalytic degradation of pollutants, and enhances the performance of supercapacitors by contributing to pseudocapacitance.

Q7: How does AQS contribute to the performance of supercapacitors?

A7: AQS, when incorporated into supercapacitor electrodes, contributes significantly to their performance by:

- Enhancing charge storage: Its redox activity introduces pseudocapacitance, a mechanism that stores charge faradaically, leading to higher energy densities compared to traditional capacitors. 5, 20, 28

- Improving conductivity: When combined with materials like graphene, AQS helps create a conductive network, facilitating faster electron transport and improving power density.

Q8: Have computational methods been used to study AQS?

A8: Yes, computational chemistry techniques, including first-principles calculations, have been employed to investigate AQS's interactions with other materials, such as its strong adhesion to graphene sheets, which is beneficial for enhancing its pseudocapacitance.

Q9: How is AQS typically quantified in environmental samples?

A9: Gas chromatography-mass spectrometry (GC-MS) is a sensitive and selective method for determining trace amounts of AQS in environmental matrices like river water and soil. 3, 13 This technique involves converting AQS into volatile chloroanthraquinones for detection.

Q10: What analytical techniques are employed to study the electrochemical behavior of AQS?

A10: Several electrochemical techniques are used to characterize the behavior of AQS, including:

- Cyclic Voltammetry (CV): This technique helps determine the redox potentials of AQS and provides insights into its electron transfer kinetics. 1, 2, 28

- Electrochemical Impedance Spectroscopy (EIS): This method is used to investigate the charge transfer resistance and other interfacial properties of AQS-containing electrodes.

Q11: Does AQS pose environmental risks? What about its degradation products?

A11: While AQS offers benefits in pulping, its use raises environmental concerns. Research suggests that AQS and its photodegradation products can negatively impact aquatic ecosystems, affecting bacterial growth and potentially leading to toxicity. Further research is needed to fully assess its long-term environmental impact and develop mitigation strategies.

Q12: Are there alternative compounds with similar properties to AQS for applications like pulping?

A12: The search for AQS alternatives in pulping is driven by environmental concerns and regulatory decisions. Researchers are exploring alternative catalysts and process modifications to achieve similar delignification and yield benefits while minimizing environmental impact.

Q13: What are some promising areas for future research and applications of AQS?

A13: Promising research directions for AQS include:

- Developing sustainable supercapacitors: AQS's potential in high-performance, environmentally friendly supercapacitors warrants further exploration, focusing on optimizing its incorporation into various electrode materials. 5, 20, 28

- Exploring its role in photocatalysis: A deeper understanding of AQS's photocatalytic properties can lead to its application in environmental remediation, such as the degradation of harmful pollutants in wastewater treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(trimethylsilyl)oxy]benzaldehyde](/img/structure/B89630.png)

![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)